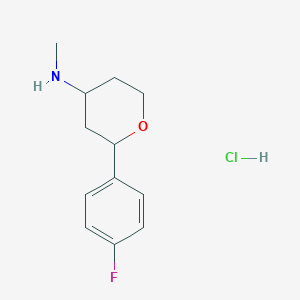
8-Fluoro-3-iodo-6-methylquinoline
Vue d'ensemble
Description
8-Fluoro-3-iodo-6-methylquinoline is a quinoline derivative with the molecular formula C10H7FIN . It has a molecular weight of 287.08 and is solid in its physical form .
Synthesis Analysis
Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Several publications over the last few decades have specified various methods of synthesis . This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield employing procedures that fulfill one of the twelve green chemistry principles, “safer solvent” .
Molecular Structure Analysis
The InChI code for 8-Fluoro-3-iodo-6-methylquinoline is 1S/C10H7FIN/c1-6-2-7-4-8 (12)5-13-10 (7)9 (11)3-6/h2-5H,1H3 .
Physical And Chemical Properties Analysis
8-Fluoro-3-iodo-6-methylquinoline is a solid . Its molecular weight is 287.08 .
Applications De Recherche Scientifique
Development of Targeted Therapies
The compound’s fluorine and iodine substituents, combined with the quinoline core, endow it with unique reactivity and selectivity . This unique property allows researchers to harness the compound’s potential to develop targeted therapies, addressing a wide spectrum of health conditions and improving patient outcomes .
Synthesis of Fluorinated Quinolines
Fluorinated quinolines, including 8-Fluoro-3-iodo-6-methylquinoline, have been synthesized using a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . These synthetic methods have been used to create novel fluorinated quinolines with potential applications in various fields .
Functionalization of Polyfluorinated Quinolines
8-Fluoro-3-iodo-6-methylquinoline can be used in novel approaches to the functionalization of polyfluorinated quinolines. This includes nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .
Biological Activity
Fluorinated quinolines, including 8-Fluoro-3-iodo-6-methylquinoline, have shown remarkable biological activity. They have been used as inhibitors of various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
Use in Medicine
The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs, such as fluoroquine and mefloquine . The antineoplastic drug Brequinar® and its analogs have proved to be useful in transplantation medicine, and also for treatment of rheumatic arthritis and psoriasis .
Orientations Futures
Propriétés
IUPAC Name |
8-fluoro-3-iodo-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FIN/c1-6-2-7-4-8(12)5-13-10(7)9(11)3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUNWDAYGRAKMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-3-iodo-6-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1448364.png)
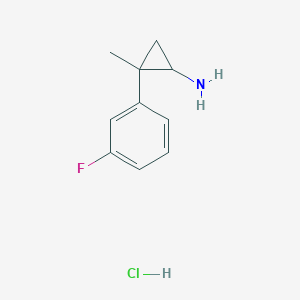


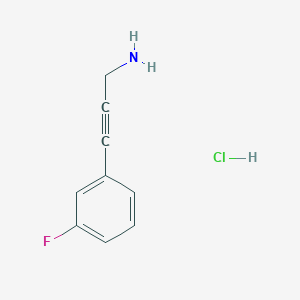

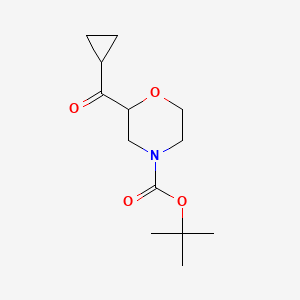

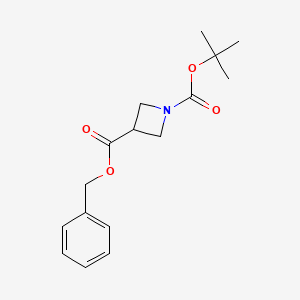
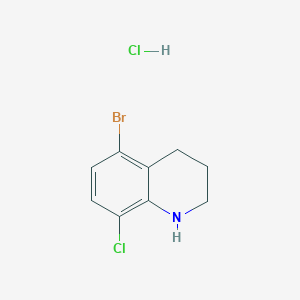
![Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B1448379.png)


